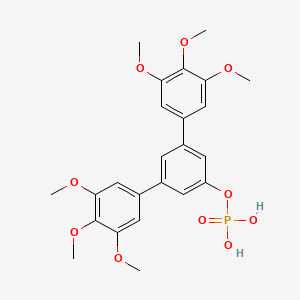![molecular formula C23H18F4N2O B1193693 N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide CAS No. 1150006-20-9](/img/no-structure.png)
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TC-I 2000 is a TRPM8 channel blocker.
科学的研究の応用
Metabolism and Excretion Studies
- Study 1 : A research conducted on the metabolism and disposition of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist, showed that after oral administration, elimination occurred mainly via feces, with only a small amount excreted through urine. This study highlights the compound's metabolism and excretion patterns in humans (Renzulli et al., 2011).
PET Imaging Probes
- Study 2 : The development of PET imaging probes, such as [18F]3 and [18F]4, for assessing the function of drug efflux transporters P-glycoprotein and breast cancer resistance protein. These probes were synthesized using a method that involves 18F-alkylation of certain precursors. The probes showed promising results in imaging studies, indicating their potential in medical diagnostics (Kawamura et al., 2011).
Synthetic Challenges in Medicinal Chemistry
- Study 3 : Research focusing on the synthesis of di- and trifluoroethylamines highlights the challenges and advancements in incorporating fluoroalkyl groups into pharmacophores, which is a common strategy in medicinal chemistry due to the positive impact on affinity and physicochemical properties (Deutsch et al., 2016).
Dihydroorotate Dehydrogenase Inhibition
- Study 4 : Investigation into the inhibition of human and rat dihydroorotate dehydrogenase by isoxazol and cinchoninic acid derivatives, including compounds similar to N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide. These findings are significant for understanding the therapeutic potential of these compounds in immune-related conditions (Knecht & Löffler, 1998).
Peripheral Benzodiazepine Receptors Imaging
- Study 5 : The development of quinoline-2-carboxamide derivatives as radioligands for imaging peripheral benzodiazepine type receptors with positron emission tomography. This research opens up possibilities for non-invasive assessment of these receptors in vivo (Matarrese et al., 2001).
Crystallographic Studies
- Study 6 : Crystallographic studies of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide, have provided insights into the influence of organic fluorine in crystal packing. Such studies are crucial for understanding the physical properties and stability of these compounds (Choudhury et al., 2003).
Novel Synthon for Isoxazoles and Triazines
- Study 7 : Research into the anionically activated trifluoromethyl group as a novel synthon for the synthesis of isoxazoles and triazines, demonstrates the synthetic utility of compounds similar to the one in creating diverse heterocyclic structures (Strekowski et al., 1995).
特性
CAS番号 |
1150006-20-9 |
|---|---|
製品名 |
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide |
分子式 |
C23H18F4N2O |
分子量 |
414.4 |
IUPAC名 |
N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30) |
InChIキー |
ADCDUDFEGFKKQH-UHFFFAOYSA-N |
SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TC-I 2000; TC-I-2000; TCI2000; TC I 2000; TCI-2000; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B1193613.png)
